N-[1-(5-Formylthiophen-3-yl)azetidin-3-yl]acetamide
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Overview
Description
N-[1-(5-Formylthiophen-3-yl)azetidin-3-yl]acetamide is a chemical compound with the molecular formula C10H12N2O2S It is characterized by the presence of a thiophene ring substituted with a formyl group and an azetidine ring substituted with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-Formylthiophen-3-yl)azetidin-3-yl]acetamide typically involves the reaction of 5-formylthiophene with azetidine-3-ylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as column chromatography or recrystallization .
Industrial Production Methods
While the industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are employed on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-Formylthiophen-3-yl)azetidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation with bromine in acetic acid, nitration with nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 5-Carboxythiophene derivative.
Reduction: 5-Hydroxymethylthiophene derivative.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N-[1-(5-Formylthiophen-3-yl)azetidin-3-yl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of N-[1-(5-Formylthiophen-3-yl)azetidin-3-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The formyl group and the azetidine ring may play a role in its binding to enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-[1-(5-Formylthiophen-2-yl)azetidin-3-yl]acetamide: Similar structure with the formyl group at the 2-position of the thiophene ring.
Azetidin-2-ones: Compounds with a similar azetidine ring structure but different substituents, known for their antimicrobial and anticancer properties.
Uniqueness
N-[1-(5-Formylthiophen-3-yl)azetidin-3-yl]acetamide is unique due to the specific positioning of the formyl group on the thiophene ring and the presence of the azetidine ring. This unique structure may contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C10H12N2O2S |
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Molecular Weight |
224.28 g/mol |
IUPAC Name |
N-[1-(5-formylthiophen-3-yl)azetidin-3-yl]acetamide |
InChI |
InChI=1S/C10H12N2O2S/c1-7(14)11-8-3-12(4-8)9-2-10(5-13)15-6-9/h2,5-6,8H,3-4H2,1H3,(H,11,14) |
InChI Key |
FKKPYYBHEGLTGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CN(C1)C2=CSC(=C2)C=O |
Origin of Product |
United States |
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